molecular formula C20H20F2O2 B8761111 1,8-Bis(4-fluorophenyl)octane-1,8-dione

1,8-Bis(4-fluorophenyl)octane-1,8-dione

Cat. No. B8761111
M. Wt: 330.4 g/mol
InChI Key: ADEZYBRPGBHUFM-UHFFFAOYSA-N
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Patent
US05145937

Procedure details

Suberoyl chloride (40.8 g, 0.1933 mol) was added over a 30-45 minute period to a mechanically stirred suspension of aluminum chloride (64.4 g, 0.483 mol) in fluorobenzene (181 ml, 1.93 mol) maintained at 5°-10° C. The yellow slurry was allowed to warm to room temperature and was stirred overnight. The reaction mixture was poured onto approximately 1000 g of ice containing 75 ml of concentrated hydrochloric acid. The resulting suspension was separated by decantation and washed several times with water. The organic layer was distilled to remove excess fluorobenzene and the solid residue collected by filtration, washed with water, and dried at 100° C. The crude solid was recrystallized from approximately 500 ml of toluene to afford 43.0 g (67% yield) of 1,6-bis(4-fluorobenzoyl)hexane; mp 123°-124° C.; 'H NMR (CDCl3) δ1.0-2.1 (m, 8H, CH2), 2.97 (t, 4H, O=CCH2, J=7.0 Hz), 6.9-8.3 (m, 8H, aromatic). Anal. Calcd. for C20H20F2O2 : C, 72.71%; H, 6.10%; F, 11.50%. Found: C, 72.50%; H, 5.86%; F, 11.19%.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step One
Quantity
181 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](Cl)=[O:9].[Cl-].[Al+3].[Cl-].[Cl-].[F:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>>[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](=[O:9])[C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)=[O:11])=[CH:20][CH:19]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
C(CCCCCCC(=O)Cl)(=O)Cl
Name
Quantity
64.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
181 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
ice
Quantity
75 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 5°-10° C
CUSTOM
Type
CUSTOM
Details
The resulting suspension was separated by decantation
WASH
Type
WASH
Details
washed several times with water
DISTILLATION
Type
DISTILLATION
Details
The organic layer was distilled
CUSTOM
Type
CUSTOM
Details
to remove excess fluorobenzene
FILTRATION
Type
FILTRATION
Details
the solid residue collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 100° C
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from approximately 500 ml of toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C(=O)CCCCCCC(C2=CC=C(C=C2)F)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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